molecular formula C23H20N2O6S B2919422 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 922094-68-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2919422
CAS RN: 922094-68-6
M. Wt: 452.48
InChI Key: FJOJXPABXLLKNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of optically active forms obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a dibenzo[b,f][1,4]oxazepine ring, which is further substituted with various groups .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are explored for their potential as inhibitors of ocular carbonic anhydrase, which is a therapeutic target for the treatment of glaucoma. These inhibitors are designed to reduce intraocular pressure, a key factor in glaucoma management. For example, benzo[b]thiophene-2-sulfonamide derivatives have shown significant ocular hypotensive activity, highlighting the potential of sulfonamide compounds in developing treatments for glaucoma (Graham et al., 1989).

Antimicrobial Activity

Research into N-sulfonamide 2-pyridone derivatives indicates that these compounds can simultaneously inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. These enzymes are critical in the folate synthesis pathway of bacteria and fungi, making these compounds potent antimicrobial agents. Some derivatives have shown significant activity against bacterial and fungal strains, suggesting their potential as dual-action antimicrobial agents (Azzam et al., 2020).

Enzyme Inhibition for Anti-inflammatory and Antibacterial Applications

Sulfonamide derivatives have also been synthesized with the aim of exploring their antibacterial potential and therapeutic agents for inflammatory ailments. For instance, some new sulfonamides bearing a 1,4-benzodioxin ring were synthesized and showed suitable antibacterial potential and inhibitory activity against the lipoxygenase enzyme, which is involved in the inflammatory process. This suggests their utility as potential therapeutic agents for treating inflammatory diseases and bacterial infections (Abbasi et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c1-14-3-6-20-18(11-14)25(2)23(26)17-12-15(4-7-19(17)31-20)24-32(27,28)16-5-8-21-22(13-16)30-10-9-29-21/h3-8,11-13,24H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOJXPABXLLKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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